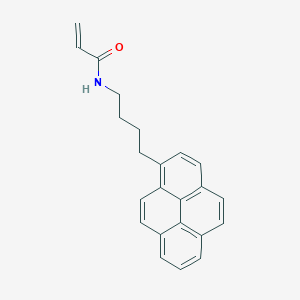

N-Acryloyl-1-pyrenebutylamine

Description

Overview of Pyrene (B120774) Fluorophores: Foundational Principles and Research Significance

Pyrene, a polycyclic aromatic hydrocarbon, is one of the most extensively studied organic chromophores. google.com Its prominence in research stems from a collection of desirable photophysical properties. Pyrene exhibits a long fluorescence lifetime, high quantum yield, and remarkable sensitivity of its emission spectrum to the polarity of its microenvironment. researchgate.netnih.gov This solvatochromic nature allows it to be used as a probe to characterize the local environment in various systems. mdpi.commdpi.com

A hallmark feature of pyrene is its ability to form an "excimer," an excited-state dimer, when an excited pyrene molecule interacts with a ground-state pyrene molecule in close proximity (approximately 3.4 Å). mdpi.comnih.gov This excimer formation results in a broad, red-shifted emission band at a longer wavelength (around 490 nm) compared to the structured monomer emission (around 400 nm). researchgate.netnih.gov The ratio of the excimer to monomer fluorescence intensity (IE/IM) is a powerful tool for probing intermolecular and intramolecular distances and dynamics in macromolecular systems. uwaterloo.ca This unique characteristic has been widely exploited in the study of polymers, proteins, and other biological assemblies. nih.govnih.govnih.gov The formation of pyrene excimers is a diffusion-controlled process, making it an effective reporter on the mobility and local concentration of pyrene-labeled species. royalsocietypublishing.org

The photophysical properties of pyrene can be modulated by chemical modification, such as extending its π-conjugation, which can shift its absorption and emission wavelengths. nih.gov This tunability, combined with its inherent sensitivity, has cemented pyrene's role as a fundamental tool in fluorescence spectroscopy and materials science. researchgate.netrsc.org

The Role of Acrylamide (B121943) Functionality in Contemporary Polymer and Macromolecular Research

Acrylamide and its derivatives are pivotal monomers in modern polymer chemistry, primarily due to their ability to undergo radical polymerization to form polyacrylamides. mdpi.com Polyacrylamides are a significant class of water-soluble polymers with a vast array of applications, including as flocculants in water treatment, in enhanced oil recovery, and as matrices for gel electrophoresis. mdpi.comcmu.edumdpi.com

The acrylamide functional group is highly reactive in radical polymerization, which can present challenges in controlling the polymerization process. nih.govacs.org However, the development of controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has enabled the synthesis of well-defined polyacrylamides with controlled molecular weights and narrow molecular weight distributions. nih.govacs.orgsigmaaldrich.com These advanced techniques have expanded the possibilities for creating complex polymer architectures, such as block copolymers and star polymers, from acrylamide-based monomers. sigmaaldrich.comresearchgate.net

The amide group in acrylamide polymers can form hydrogen bonds, which influences their solubility in water and their interaction with other molecules. fujifilm.com Furthermore, the acrylamide functionality can be incorporated into proteins through genetic code expansion, allowing for site-specific modification and the introduction of unique reactive handles for bioconjugation. acs.org This versatility makes acrylamide-based polymers and functionalities central to the design of advanced materials for biomedical and technological applications. mdpi.comfujifilm.com

N-Acryloyl-1-pyrenebutylamine: A Key Compound for Interdisciplinary Academic Investigation

Rationale and Justification for Scholarly Scrutiny

This compound is a bifunctional molecule that marries the fluorescent signaling capabilities of pyrene with the polymerizable nature of an acrylamide group. chemsrc.commedchemexpress.com The butylamine (B146782) linker provides a flexible spacer between the pyrene fluorophore and the acrylamide moiety. This compound serves as a fluorescent monomer that can be copolymerized with other monomers to introduce pyrene labels into a polymer chain. chemsrc.commedchemexpress.com

The scholarly interest in this compound stems from its utility as a powerful investigative tool. By incorporating this monomer into polymer systems, researchers can utilize the unique photophysics of the pyrene unit to study a variety of phenomena. For instance, the sensitivity of pyrene's monomer fluorescence to the local environment can provide insights into the polarity of different domains within a polymer network. mdpi.com More significantly, the excimer formation of the pyrene labels can be used to monitor polymer chain dynamics, intermolecular and intramolecular interactions, and conformational changes in response to external stimuli such as temperature or pH. uwaterloo.canih.gov

The ability to create polymers with built-in fluorescent reporters without the need for post-polymerization modification simplifies the synthesis of functional materials and ensures a more homogeneous distribution of the fluorescent label. This makes this compound and similar derivatives invaluable for designing "smart" polymers and hydrogels that can sense and report on their environment. mdpi.comthieme-connect.com

Historical Context and Evolution of Pyrene-Acrylamide Research

The use of pyrene as a fluorescent probe in polymer science has a long history, dating back several decades. google.com Early research focused on physically doping polymers with pyrene or attaching it to polymer chains through various chemical reactions. The development of monomers containing pyrene, such as pyrene-labeled methacrylates and acrylamides, represented a significant advancement, allowing for the direct incorporation of the fluorophore into the polymer backbone during polymerization. researchgate.netsigmaaldrich.com

The synthesis of hydrophobically modified poly(N-isopropylacrylamides) using fluorescent monomers like this compound was a key area of investigation in the early 1990s. chemsrc.com These studies aimed to understand the association behavior of these polymers in aqueous solutions, using the pyrene fluorescence to probe the formation of hydrophobic microdomains.

More recently, research has focused on utilizing pyrene-acrylamide monomers in more sophisticated polymer architectures and for more advanced applications. The advent of controlled radical polymerization techniques has enabled the synthesis of well-defined block copolymers where the pyrene-labeled block can act as a sensor for self-assembly processes. thieme-connect.com There is also growing interest in incorporating pyrene-acrylamide functionalities into materials for bioimaging and theranostics, leveraging the aggregation-induced emission (AIE) properties of some pyrene derivatives. nih.gov The continuous development of new synthetic methods and a deeper understanding of the photophysical properties of these compounds ensure that pyrene-acrylamide research remains a vibrant and evolving field. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-pyren-1-ylbutyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO/c1-2-21(25)24-15-4-3-6-16-9-10-19-12-11-17-7-5-8-18-13-14-20(16)23(19)22(17)18/h2,5,7-14H,1,3-4,6,15H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBUWCCWJDDJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405020 | |

| Record name | N-Acryloyl-1-pyrenebutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133399-57-2 | |

| Record name | N-Acryloyl-1-pyrenebutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Acryloyl 1 Pyrenebutylamine

Synthetic Pathways for N-Acryloyl-1-pyrenebutylamine (NAPB)

This compound (NAPB), a fluorescent monomer, is primarily synthesized through the acylation of 1-pyrenebutylamine (B13852) with acryloyl chloride. This method is a standard and widely employed route for the formation of N-substituted acrylamides. The reaction involves the nucleophilic attack of the primary amine group of 1-pyrenebutylamine on the carbonyl carbon of acryloyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.

Acylation Reactions Involving 1-Pyrenebutylamine and Acryloyl Chloride

The synthesis of NAPB is typically achieved by reacting 1-pyrenebutylamine with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is generally carried out in an inert solvent to prevent unwanted side reactions.

A representative synthetic procedure involves dissolving 1-pyrenebutylamine hydrochloride and a base, such as triethylamine (B128534), in a suitable solvent like chloroform (B151607). The solution is cooled in an ice bath, and a solution of acryloyl chloride in the same solvent is added dropwise with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The product, this compound, can then be isolated and purified using standard techniques such as extraction, washing, and recrystallization.

The successful synthesis of the related compound, N-[4-(1-pyrenyl)butylacrylamide], has been reported with a yield of 87%. researchgate.net This synthesis involved the reaction of 1-pyrenebutylamine hydrochloride with acryloyl chloride in chloroform with triethylamine as the base. The product was characterized by 1H NMR and FTIR spectroscopy to confirm its structure. researchgate.net

Optimization of Reaction Conditions and Yield for NAPB Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of NAPB. Key parameters that can be adjusted include the choice of solvent, base, reaction temperature, and reaction time.

| Parameter | Condition | Effect on Yield and Purity |

| Solvent | Aprotic solvents like chloroform, dichloromethane, or tetrahydrofuran | Prevents side reactions with the solvent and facilitates dissolution of reactants. |

| Base | Tertiary amines such as triethylamine or pyridine | Effectively neutralizes the HCl byproduct, driving the reaction to completion. The pKa of the base should be considered to ensure efficient acid scavenging without promoting side reactions. |

| Temperature | Typically initiated at 0°C and then warmed to room temperature | Controls the reaction rate and minimizes the formation of byproducts from potential side reactions at higher temperatures. |

| Reaction Time | Several hours to overnight | Ensures the reaction proceeds to completion. Monitoring the reaction by techniques like thin-layer chromatography (TLC) can determine the optimal time. |

| Stoichiometry | A slight excess of acryloyl chloride may be used | Can help to drive the reaction to completion, but a large excess should be avoided to prevent purification difficulties and potential side reactions. |

While specific optimization studies for NAPB are not extensively detailed in the available literature, the general principles of acylation reactions suggest that careful control of these parameters is essential for achieving high yields and purity. For instance, in the synthesis of other N-alkylacrylamides, the reaction of acryloyl chloride with alkyl amines in the presence of triethylamine at 0°C has been a commonly used method. rsc.org

Alternative Synthetic Strategies for Enhanced Efficiency and Purity

While the acylation of 1-pyrenebutylamine with acryloyl chloride is the most direct route, alternative strategies can be explored to enhance efficiency and purity. One such approach is the use of coupling agents.

Another potential alternative involves the reaction of acrylamide (B121943) with an alkyl chloride in the presence of a Lewis acid catalyst. rsc.org This method, known as Friedel-Crafts alkylation, could potentially be adapted for the synthesis of NAPB, although its applicability would depend on the reactivity of 1-pyrenebutylamine and the potential for side reactions on the pyrene (B120774) ring.

Furthermore, the use of milder acylation agents or the development of one-pot synthesis procedures could also contribute to improved efficiency and purity. For example, the synthesis of poly(acrylanilide-co-acrylic acid) has been achieved through a one-pot condensation of poly(acrylic acid) with aromatic amines using thionyl chloride without the need to isolate the intermediate poly(acryloyl chloride). researchgate.net A similar strategy could potentially be adapted for the synthesis of NAPB.

Post-Synthetic Derivatization and Functionalization Techniques utilizing NAPB

The presence of the acryloyl group makes NAPB a valuable monomer for polymerization and a versatile building block for the functionalization of various materials.

NAPB as a Monomeric Building Block for Polymer Synthesis

NAPB can be readily polymerized to form pyrene-labeled polymers. These polymers are of significant interest due to the unique photophysical properties of the pyrene moiety, which can be used for applications such as fluorescent sensors and probes. rsc.org The polymerization of N-acryloyl monomers can be achieved through various techniques, including conventional free radical polymerization and controlled/living radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). researchgate.netmdpi.com

Controlled radical polymerization techniques are particularly advantageous as they allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. researchgate.net For instance, RAFT polymerization has been successfully employed for the polymerization of various N-acryloyl amino acid monomers under mild conditions. researchgate.net Similarly, ATRP has been used for the controlled polymerization of (meth)acrylamides. cmu.edu These techniques could be applied to the polymerization of NAPB to create well-defined pyrene-labeled polymers for specific applications.

Pyrene-labeled poly(N-isopropylacrylamide-co-N-acryloyl-L-valine) copolymers have been prepared by copolymerizing N-isopropylacrylamide (NIPAM) and N-acryloyl-L-valine (NAV) with N-[4-(1-pyrenyl)butylacrylamide]. researchgate.net This demonstrates the feasibility of incorporating pyrene-containing acrylamide monomers into copolymer structures.

Covalent Conjugation of NAPB to Biomolecules and Surfaces

The reactive acryloyl group of NAPB allows for its covalent conjugation to biomolecules and surfaces, enabling the introduction of the fluorescent pyrene label for various analytical and biomedical applications.

Conjugation to Biomolecules: NAPB can be conjugated to proteins through reactions with nucleophilic amino acid side chains, such as the thiol group of cysteine or the amine group of lysine (B10760008). This allows for the fluorescent labeling of proteins for use in immunoassays, fluorescence microscopy, and other bioanalytical techniques. nih.gov For instance, pyrene has been conjugated to apelin peptides via the reaction of N-(1-pyrenyl)maleimide with a cysteine residue. nih.gov A similar strategy could be employed using NAPB, potentially through Michael addition of a thiol group to the acrylamide double bond.

Site-Specific Modification and Side-Chain Integration Strategies

The integration of this compound into polymer chains is primarily achieved through two strategic pathways: the copolymerization of the this compound monomer with other vinyl monomers, and the post-polymerization modification of a pre-existing polymer with a pyrene-containing molecule. These methods allow for the precise placement of the fluorescent pyrene group as a side-chain, thereby imparting fluorescent properties to the resulting polymer.

One notable approach involves the synthesis of pyrene-labeled copolymers through the direct copolymerization of a pyrene-containing acrylamide monomer, which is structurally analogous to this compound. For instance, pyrenebutylamide-labeled poly(N-isopropylacrylamide-co-N-acryloyl-L-valine) copolymers have been successfully prepared. This method involves the copolymerization of N-isopropylacrylamide (NIPAM) and N-acryloyl-L-valine (NAV) with N-[4-(1-pyrenyl)butylacrylamide]. This direct copolymerization strategy can lead to a "blocky" microstructure within the copolymer, as the reactivity ratios of the monomers may differ. mcmaster.ca

An alternative and versatile strategy is the post-polymerization modification of a reactive precursor polymer. This method offers greater control over the distribution of the fluorescent side-chains. A common technique involves the reaction of a polymer containing activated ester groups with an amine-functionalized pyrene derivative. For example, poly(pentafluorophenyl acrylate) can serve as a precursor polymer, which then reacts with 1-aminopyrene (B158619) to yield a pyrene-functionalized polymer. This approach allows for the synthesis of polymers with varying degrees of pyrene incorporation by controlling the stoichiometry of the reaction.

Another example of post-polymerization modification is the reaction of poly(acryloyl chloride) with suitable pyrene compounds. researchgate.net This method leverages the high reactivity of the acyl chloride groups to introduce the pyrene moiety as a side-chain. Similarly, a poly(N-isopropylacrylamide-co-N-acryloyl-L-valine-co-N-acryloxysuccinimide) copolymer can be modified with pyrenebutylamine hydrochloride. mcmaster.ca This latter approach is reported to result in a more random distribution of the pyrene groups along the polymer backbone compared to direct copolymerization. mcmaster.ca

The choice of synthetic strategy significantly influences the final properties and microstructure of the polymer. The following tables summarize findings from studies on the integration of pyrene-containing side-chains into polymers, providing insights into the conditions and outcomes of these chemical transformations.

Table 1: Comparison of Synthetic Strategies for Pyrene-Labeled Copolymers

| Synthetic Method | Precursor/Monomers | Modifying Agent | Resulting Polymer Microstructure | Reference |

| Direct Copolymerization | N-isopropylacrylamide, N-acryloyl-L-valine, N-[4-(1-pyrenyl)butylacrylamide] | - | "Blocky" | mcmaster.ca |

| Post-Polymerization Modification | Poly(N-isopropylacrylamide-co-N-acryloyl-L-valine-co-N-acryloxysuccinimide) | Pyrenebutylamine hydrochloride | Random | mcmaster.ca |

Table 2: Research Findings on Pyrene-Functionalized Polymer Synthesis

| Precursor Polymer/Monomer | Pyrene Derivative | Polymerization/Reaction Type | Key Findings | Reference |

| Poly(acryloyl chloride) | Not specified | Post-polymerization modification | Synthesis of derivatives with amino acid, carboxyl, and pyrene groups in the side chain. | researchgate.net |

| Acryloyl chloride, (S)-phenylalanine, 1-pyrenemethanol | Radical polymerization and post-modification | Preparation of optically active terpolymers with pendant pyrene groups. | researchgate.net | |

| N-isopropylacrylamide, N-acryloyl-L-valine, N-[4-(1-pyrenyl)butylacrylamide] | - | Copolymerization | Resulted in a "blocky" microstructure. | mcmaster.ca |

| Poly(N-isopropylacrylamide-co-N-acryloyl-L-valine-co-N-acryloxysuccinimide) | Pyrenebutylamine hydrochloride | Post-polymerization modification | Led to a more random microstructure. | mcmaster.ca |

Advanced Spectroscopic and Photophysical Investigations of N Acryloyl 1 Pyrenebutylamine Systems

Steady-State Fluorescence Spectroscopy of NAPB and Its Conjugates

Steady-state fluorescence spectroscopy is a powerful technique to probe the local environment of the pyrene (B120774) fluorophore in NAPB systems. The emission spectrum of pyrene is highly sensitive to its surroundings, making NAPB an excellent reporter molecule. researchgate.net

The fluorescence of pyrene-containing systems like those derived from NAPB is characterized by two main types of emission: monomer and excimer fluorescence. When a pyrene molecule is in an excited state and isolated from other pyrene molecules, it relaxes by emitting a photon, resulting in a structured fluorescence spectrum with distinct vibronic bands, typically in the 375-400 nm range. researchgate.netmdpi.com This is known as monomer emission.

However, if an excited-state pyrene molecule encounters a ground-state pyrene molecule within a certain proximity (typically a few angstroms), they can form an unstable, transient excited-state dimer called an excimer. mdpi.commdpi.com This excimer then dissociates, emitting a photon of lower energy than the monomer. The resulting excimer emission is a broad, structureless band centered at a longer wavelength, usually around 480 nm. mdpi.comchinesechemsoc.org

The ratio of the excimer emission intensity (I_E) to the monomer emission intensity (I_M) is a critical parameter. It is highly dependent on the local concentration and mobility of the pyrene units. mdpi.commdpi.com In polymers functionalized with NAPB, a high I_E/I_M ratio indicates that pyrene side-chains are in close proximity, which can be due to a high degree of labeling, polymer chain folding, or inter-polymer chain association in concentrated solutions or the solid state. researchgate.netmedchemexpress.cn This phenomenon is exploited to study polymer chain dynamics, micelle formation, and other conformational changes. researchgate.netmdpi.com For instance, studies on pyrene-labeled poly(N-isopropylacrylamides) have used the I_E/I_M ratio to probe the formation of hydrophobic microdomains and their interaction with surfactants. medchemexpress.cn

Table 1: Typical Emission Characteristics of Pyrene Monomer and Excimer

| Emission Type | Wavelength Range (nm) | Spectral Features | Information Derived |

|---|---|---|---|

| Monomer | 375 - 400 | Structured, vibronic bands | Local polarity, isolated fluorophores |

| Excimer | ~480 | Broad, structureless | Proximity of pyrene units, chain dynamics |

The fine structure of the pyrene monomer emission spectrum is particularly sensitive to the polarity of its immediate environment, a phenomenon known as solvatochromism. The intensity ratio of the first and third vibronic peaks (I_1/I_3) in the monomer emission spectrum is a widely used scale for solvent polarity. In non-polar solvents, the I_1/I_3 ratio is low (e.g., ~0.6 in hexane), whereas in highly polar solvents like water, the ratio increases significantly (e.g., >1.5).

This sensitivity arises because the 0-0 electronic transition (corresponding to the first peak, I_1) is symmetry-forbidden and becomes more allowed in more polar environments, increasing its relative intensity. mdpi.com When NAPB is incorporated into a polymer, the I_1/I_3 ratio can provide information about the microenvironment of the pyrene probe. For example, in an amphiphilic block copolymer in water, a low I_1/I_3 ratio would suggest that the NAPB units are located within a hydrophobic core, shielded from the aqueous phase. This effect has been instrumental in determining the critical micelle concentration (CMC) of block copolymers. researchgate.net

Table 2: Polarity Dependence of Pyrene Monomer Emission (Illustrative)

| Solvent | Polarity | Typical I_1/I_3 Ratio |

|---|---|---|

| Hexane | Non-polar | ~0.6 |

| Toluene | Non-polar | ~0.7 |

| Chloroform (B151607) | Moderately Polar | ~1.1 |

| Acetonitrile | Polar | ~1.4 |

| Water | Highly Polar | >1.5 |

Fluorescence quenching is the process by which the fluorescence intensity of a fluorophore is decreased by its interaction with another substance, known as a quencher. The quenching of pyrene fluorescence in NAPB systems can occur through several mechanisms, primarily static and dynamic quenching.

Dynamic (Collisional) Quenching: This occurs when the excited-state fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is diffusion-controlled and is described by the Stern-Volmer equation. Studies on pyrene fluorescence have shown quenching by substances like nitroxides, aromatic azides, and molecular oxygen. chinesechemsoc.orgresearchgate.netpsu.edu The quenching rate constants (k_q) are often near the diffusion-controlled limit, for instance, (0.2–1.2) × 10¹⁰ L mol⁻¹ s⁻¹ for quenching by phenylazide derivatives in acetonitrile. psu.edu

Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This reduces the concentration of fluorophores available for excitation. Static quenching can be distinguished from dynamic quenching by lifetime measurements, as it does not affect the lifetime of the uncomplexed fluorophores. Intercalation of pyrene derivatives into DNA has been shown to result in static quenching. mdpi.com

The study of quenching provides information on the accessibility of the NAPB pyrene units to quenchers in the surrounding medium. For instance, in a polymeric micelle, a quencher soluble only in the aqueous phase will be inefficient at quenching NAPB located in the hydrophobic core. This principle is used to probe the structure of complex macromolecular assemblies. acs.org

Time-Resolved Fluorescence Techniques and Lifetime Analysis of NAPB

Time-resolved fluorescence measurements provide deeper insights into the excited-state dynamics that are averaged out in steady-state experiments.

The fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state. For pyrene, the monomer lifetime is typically long, often exceeding 100 ns in deoxygenated solvents. mdpi.com This long lifetime makes it highly sensitive to quenching and other dynamic processes.

Time-resolved fluorescence decay kinetics can distinguish between different fluorophore populations. For example, in a NAPB-labeled polymer, one might observe a multi-exponential decay. A shorter lifetime component could be attributed to pyrene monomers in a quenching environment or those that rapidly form excimers, while a longer lifetime component would represent isolated monomers. The fluorescence lifetime of pyrene is also affected by its environment; for instance, after the addition of ct-DNA to benzo[a]pyrene, a multi-exponential decay was observed with lifetimes of 0.38, 2.1, and 8.2 ns, compared to a single lifetime of 11 ns for the pyrene derivative alone. mdpi.com The presence of quenchers like oxygen significantly shortens the measured lifetime. chinesechemsoc.org

Table 3: Illustrative Fluorescence Lifetimes (τ) of Pyrene Systems

| System | Condition | Typical Lifetime (ns) | Decay Function |

|---|---|---|---|

| Pyrene Monomer | Deoxygenated Hexane | >200 | Mono-exponential |

| Pyrene Monomer | Air-saturated Solution | 10-50 | Mono-exponential |

| Pyrene Excimer | Various | 40-70 | Multi-exponential (rise & decay) |

| Pyrene derivative + DNA | Aqueous Buffer | 0.4 - 8 | Multi-exponential |

Note: These are representative values; actual lifetimes depend on the specific pyrene derivative, solvent, temperature, and quencher concentration.

Energy transfer is a key process in multi-chromophoric systems. In NAPB-based materials, both intramolecular (within the same polymer chain) and intermolecular (between different chains) energy transfer can occur.

One of the most common mechanisms is Förster Resonance Energy Transfer (FRET), which occurs non-radiatively from an excited donor fluorophore to a ground-state acceptor fluorophore. The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance between them (proportional to 1/r⁶). rsc.org The pyrene moiety of NAPB can act as an excellent energy donor due to its high quantum yield and emission in the blue-violet region. researchgate.netmdpi.com

Studies have demonstrated efficient FRET from pyrene to various acceptors like coumarin (B35378) 343 and porphyrins. mdpi.comrsc.org In dendritic systems with pyrene at the periphery and a porphyrin core, highly efficient energy transfer from the pyrene monomer or excimer to the porphyrin was observed, with rate constants on the order of 10⁹ s⁻¹. mdpi.com This "light-harvesting" capability is a key area of research for applications in organic electronics and photonics. mpg.de

Another pathway is triplet-triplet annihilation (TTA), where two triplet-state excitons interact to produce a higher-energy singlet exciton, leading to "upconverted" fluorescence. chinesechemsoc.orgmpg.de While FRET is a through-space interaction, energy can also be transferred along a polymer backbone, a process relevant in π-conjugated polymers. mpg.de By designing polymers with NAPB and specific acceptor units, these energy transfer pathways can be controlled and exploited for applications in sensors and light-emitting devices. rsc.org

Ancillary Spectroscopic Characterization Methodologies

The comprehensive analysis of systems incorporating N-Acryloyl-1-pyrenebutylamine (NAPB) relies on a suite of spectroscopic techniques. These methods provide critical information on the electronic properties, molecular dynamics, and structural integrity of the compound, particularly when it is integrated into larger macromolecular structures such as polymers.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing this compound, owing to the strong UV absorbance of the pyrene chromophore. The absorption spectrum of pyrene and its derivatives is distinguished by several bands in the UV region, which arise from π-π* electronic transitions within the aromatic system.

The spectrum typically displays a highly structured band at longer wavelengths and stronger, broader bands at shorter wavelengths. For pyrene derivatives substituted at the 1-position, both the S1 ← S0 and S2 ← S0 electronic transitions are strongly influenced by the substituent. The absorption maxima (λmax) for pyrene derivatives are generally observed in the range of 300 to 360 nm. For instance, the UV-Vis absorption spectrum of 1-aminopyrene (B158619), a related compound, shows distinct peaks characteristic of the pyrene moiety. researchgate.net Amidopyrene derivatives, which share structural similarities, exhibit maximum absorbance wavelengths (λmax) around 346 nm with significant absorption at 355 nm. researchgate.net The precise position and intensity of these bands for NAPB can be influenced by the solvent environment due to solvatochromic effects. This sensitivity to solvent polarity can provide insights into the microenvironment surrounding the pyrene tag when it is part of a larger system.

Table 1: Typical UV-Vis Absorption Maxima for Pyrene Derivatives

| Compound Family | Typical λmax (nm) | Transition Type |

|---|---|---|

| 1-Substituted Pyrenes | ~340 - 350 | π-π* |

| Amidopyrenes | ~346 | π-π* |

| Aminopyrenes | ~362 | π-π* |

Note: Data is based on findings for related pyrene derivatives and serves as an illustrative guide for the expected absorption of the this compound chromophore. researchgate.net

Fluorescence Anisotropy Studies for Molecular Mobility Assessment

Fluorescence anisotropy is a powerful method to probe the rotational mobility of fluorescent molecules like this compound. picoquant.com The technique is predicated on the principle of photoselective excitation of fluorophores with polarized light. When a population of fluorophores is excited with vertically polarized light, only those molecules with their transition dipoles aligned with the polarization plane are preferentially excited. The subsequent emission will also be polarized, but depolarizing processes, chiefly rotational diffusion, cause a randomization of the molecular orientation between absorption and emission. picoquant.comhoriba.com

The degree of polarization of the emitted light is measured as fluorescence anisotropy (r), which is sensitive to the rotational correlation time of the fluorophore. This parameter is directly related to the local viscosity of the fluorophore's environment and its molecular volume. Consequently, changes in the mobility of the NAPB probe, as reflected by its fluorescence anisotropy, provide detailed information about its immediate surroundings.

This methodology is particularly valuable for studying the dynamics of polymers modified with NAPB. For example, in studies of hydrophobically modified poly(N-isopropylacrylamide) (PNIPAAm), NAPB can be incorporated as a fluorescent label. medchemexpress.com The fluorescence anisotropy of the pyrene label can then be monitored as a function of temperature. A significant change in anisotropy would signal the polymer's coil-to-globule phase transition, reflecting the decreased mobility of the probe within the collapsed, more rigid polymer structure. horiba.commdpi.com Thus, fluorescence anisotropy serves as a sensitive tool for characterizing the micro-rheology and phase behavior of NAPB-modified systems. mdpi.complos.org

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of NAPB-Modified Systems

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural verification of systems modified with this compound, such as copolymers.

Infrared (IR) Spectroscopy provides confirmation of the incorporation of the NAPB monomer by identifying its characteristic vibrational bands alongside those of the main polymer backbone. For instance, in a NAPB-modified poly(N-isopropylacrylamide) (PNIPAAm) system, the IR spectrum would be a composite of the signals from both components. mdpi.comnih.gov Key identifying peaks for the PNIPAAm backbone include the strong amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands observed around 1650 cm⁻¹ and 1550 cm⁻¹, respectively. mdpi.com The presence of the NAPB moiety would be confirmed by characteristic peaks for the pyrene ring (aromatic C=C stretching around 1600 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹) and the amide linkage of the butylamine (B146782) chain, which would overlap with the amide bands of the PNIPAAm. spectroscopyonline.com

Table 2: Characteristic IR Absorption Bands for NAPB-Modified PNIPAAm

| Wavenumber (cm⁻¹) | Assignment | Origin |

|---|---|---|

| ~3300 | N-H Stretch | PNIPAAm and NAPB Amide |

| >3000 | Aromatic C-H Stretch | NAPB Pyrene Ring |

| ~2970 | Aliphatic C-H Stretch | PNIPAAm Isopropyl & NAPB Butyl |

| ~1650 | Amide I (C=O Stretch) | PNIPAAm and NAPB Amide |

| ~1550 | Amide II (N-H Bend) | PNIPAAm and NAPB Amide |

| ~1387 | C-H Bending | PNIPAAm Isopropyl Group |

Note: These are representative values; exact peak positions can vary based on the specific polymer structure and intermolecular interactions. mdpi.comnih.govspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H NMR), offers detailed structural insights at the atomic level. In the ¹H NMR spectrum of a NAPB-modified polymer, distinct signals corresponding to the protons of the pyrene moiety, the butyl chain, the amide linker, and the main polymer chain can be resolved. analis.com.mytemp.domains The aromatic region of the spectrum (typically 7.8-8.5 ppm) would show a complex pattern of signals corresponding to the nine protons of the pyrene ring. The protons of the butyl chain would appear in the aliphatic region (1.5-3.5 ppm). Upon successful polymerization, the characteristic vinyl proton signals of the acryloyl group (5.5-6.5 ppm) would disappear, providing clear evidence of monomer incorporation into the polymer chain.

Table 3: Expected ¹H NMR Chemical Shifts (δ) for an NAPB-Modified Polymer

| Chemical Shift (ppm) | Proton Assignment |

|---|---|

| 7.8 - 8.5 | Aromatic protons of the pyrene ring |

| ~7.0 | Amide proton (-NH-) |

| 3.5 - 4.2 | Protons on polymer backbone adjacent to N |

| 1.5 - 3.5 | Aliphatic protons of the butyl chain and polymer backbone |

| 1.0 - 1.5 | Methyl protons of the polymer (e.g., isopropyl in PNIPAAm) |

Note: Chemical shifts are approximate and can be influenced by the solvent and polymer conformation. nih.govtemp.domains

Polymer Science and Advanced Materials Research Incorporating N Acryloyl 1 Pyrenebutylamine

Radical Polymerization of N-Acryloyl-1-pyrenebutylamine

This compound (NAPB), a fluorescent monomer, can be polymerized through various radical polymerization techniques to produce polymers with tailored properties. The pyrene (B120774) group in NAPB serves as a valuable fluorescent probe, allowing for the investigation of polymer dynamics and interactions.

Conventional Free Radical Polymerization for NAPB Integration

Conventional free radical polymerization (FRP) is a straightforward method for incorporating NAPB into polymer chains. In this process, a free-radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate, is used to initiate the polymerization of the vinyl group of the acryloyl moiety. This technique allows for the synthesis of homopolymers of NAPB or its random copolymers with other vinyl monomers.

The reaction is typically carried out in a suitable solvent, and the polymerization is initiated by the thermal decomposition of the initiator. The resulting polymers generally have a broad molecular weight distribution (high dispersity) due to the uncontrolled nature of the termination and chain transfer reactions inherent to FRP. Despite this limitation, FRP is a robust and widely used method for producing pyrene-labeled polymers for various applications where precise control over the polymer architecture is not a primary requirement.

For example, copolymers of N-acryloyl-L-tryptophan, acrylic acid, and itaconic acid have been synthesized via free-radical polymerization to create fluorescent polymeric materials. Similarly, this method can be applied to NAPB to create fluorescently labeled polymers.

Controlled/Living Radical Polymerization (CRP) Techniques (e.g., RAFT, ATRP) for Defined Architectures

To overcome the limitations of conventional free radical polymerization, controlled/living radical polymerization (CRP) techniques are employed to synthesize polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. The two most prominent CRP methods for this purpose are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization:

RAFT polymerization is a versatile CRP technique that allows for the synthesis of polymers with complex architectures and high end-group fidelity. The process is mediated by a RAFT agent, a thiocarbonylthio compound, which controls the polymerization by reversibly transferring the growing radical chain. This control enables the synthesis of well-defined homopolymers, block copolymers, and other complex structures containing NAPB. The choice of RAFT agent is crucial and depends on the specific monomer being polymerized. For acrylamide-type monomers like NAPB, specific RAFT agents are required for efficient control over the polymerization.

The synthesis of well-defined polymer brushes of other N-acryloyl monomers, such as poly(N-acryloylmorpholine), has been successfully achieved via surface-initiated RAFT polymerization, demonstrating the feasibility of this technique for creating controlled architectures with acryloyl-based monomers.

Atom Transfer Radical Polymerization (ATRP):

ATRP is another powerful CRP method that utilizes a transition metal catalyst, typically a copper complex, to reversibly activate and deactivate the growing polymer chain. This process allows for precise control over the polymerization, leading to polymers with narrow molecular weight distributions. ATRP has been successfully used to polymerize a variety of functional monomers, and it is a suitable method for the controlled polymerization of NAPB. By carefully selecting the initiator, catalyst, and ligand, well-defined polymers containing the pyrene moiety can be synthesized.

The following table summarizes the key features of conventional and controlled radical polymerization techniques for NAPB integration:

| Polymerization Technique | Control over Architecture | Molecular Weight Distribution | Key Components |

| Conventional Free Radical Polymerization (FRP) | Poor | Broad | Initiator (e.g., AIBN) |

| Reversible Addition-Fragmentation chain Transfer (RAFT) | Excellent | Narrow | RAFT Agent, Initiator |

|

Development of Stimuli-Responsive Polymeric Materials

Stimuli-responsive polymers, often called "smart" polymers, are materials that exhibit significant and reversible changes in their properties in response to small variations in their external environment. numberanalytics.comrsc.orgnumberanalytics.com These changes can be triggered by various stimuli, including temperature, pH, light, and magnetic fields. numberanalytics.comresearchgate.net The incorporation of fluorescent labels like NAPB into these polymers allows for the real-time monitoring of their response, providing valuable insights into their dynamic behavior at a molecular level.

Thermoresponsive polymers undergo a phase transition at a specific temperature, known as the lower critical solution temperature (LCST) or upper critical solution temperature (UCST). mdpi.com Below the LCST, the polymer is typically soluble in a given solvent (usually water), but it becomes insoluble and collapses or aggregates as the temperature rises above the LCST. mdpi.commdpi.com This transition is driven by changes in the balance of hydrophilic and hydrophobic interactions. mdpi.com Poly(N-isopropylacrylamide) (PNIPAM) is the most studied thermoresponsive polymer, with an LCST of around 32°C in water, making it ideal for biomedical applications. mdpi.comupd.edu.ph

Researchers have exploited this phenomenon by incorporating NAPB into thermoresponsive polymer chains to create fluorescent thermometers. nih.govmdpi.com In one study, a pyrene-labeled copolymer based on poly(methoxy diethylene glycol methacrylate) (PDEGMA) was synthesized using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.com This method allows for the creation of well-defined polymers. upd.edu.ph The pyrene label acts as a sensor for the polymer's phase transition. nih.govmdpi.com

Below the LCST, the polymer chains are hydrated and extended in the aqueous solution. mdpi.com This exposes the pyrene labels to the polar water environment, which favors the formation of excimers due to hydrophobic interactions between the pyrene units. mdpi.com As the temperature increases and crosses the LCST (in this case, between 11°C and 21°C), the polymer undergoes a phase transition from a hydrophilic to a hydrophobic state, causing the polymer chains to collapse into compact globules. nih.govmdpi.com This change in the microenvironment around the pyrene label leads to a distinct change in its fluorescence emission, allowing the polymer to function as a soluble fluorescent temperature sensor. mdpi.com The ratio of excimer to monomer emission intensity (Ie/Im) is monitored, providing a robust readout that is independent of polymer concentration fluctuations. mdpi.com

| Polymer System | Stimulus | Sensing Mechanism | Key Findings | Citation |

| Pyrene-labeled poly(methoxy diethylene glycol methacrylate) | Temperature | Change in pyrene excimer/monomer fluorescence ratio | Acts as a soluble fluorescent thermometer in a temperature range of 11°C to 21°C. The polymer's phase transition from hydrophilic to hydrophobic upon heating alters the pyrene's microenvironment. | nih.gov, mdpi.com |

| Hydrophobically modified poly(N-isopropylacrylamide) (PNIPAM) | Temperature | Fluorescence studies of pyrene labels | The pyrene moiety provides information on the hydrophobic microdomains formed during the temperature-induced collapse of the polymer. | medchemexpress.com |

This table summarizes research findings on thermoresponsive polymers incorporating pyrene labels like NAPB.

pH-responsive polymers contain acidic or basic functional groups that can accept or donate protons in response to changes in the pH of the surrounding medium. researchgate.netrsc.orgmdpi.com This protonation or deprotonation alters the charge and hydrophilicity of the polymer, leading to conformational changes, swelling/deswelling, or assembly/disassembly of nanostructures. rsc.orgmdpi.com

NAPB and similar pyrene-based dyes have been integrated into pH-responsive systems for sensing applications. A notable example is the development of a water-soluble polymer functionalized with a CO2-responsive pyrene dye for detecting pH changes in aqueous solutions. rsc.org In this system, the pyrene dye was modified with a tertiary amine group. rsc.org In a neutral or basic environment, the pyrene units can form non-covalent excimer bonds, resulting in strong excimer fluorescence at around 480 nm. rsc.org

When CO2 is introduced into the aqueous solution, it forms carbonic acid, lowering the pH. This acidic environment protonates the tertiary amine on the pyrene dye. rsc.org The resulting positive charge creates electrostatic repulsion between the pyrene units, disrupting the excimer bonds. rsc.org This disruption leads to a significant "turn-off" of the excimer fluorescence, providing a rapid and sensitive detection method for CO2 (and thus pH changes). rsc.org The process was found to be reversible, with the fluorescence recovering upon exposure to atmospheric air, demonstrating its potential for reusable gas-sensing applications. rsc.org This research highlights a significant advance where the fluorescence of pyrene is extinguished by disrupting excimer bonds in response to CO2 in a polymeric system. rsc.org

Fabrication and Characterization of NAPB-Enhanced Advanced Materials

The unique fluorescent properties of NAPB make it an invaluable tool in the fabrication and characterization of various advanced materials. openaccessjournals.comaspbs.com By incorporating NAPB, researchers can probe the internal structure, monitor the formation process, and assess the responsiveness of materials like thin films, nanoparticles, and hydrogels.

Stimuli-responsive thin films and coatings are of great interest for creating "smart" surfaces with tunable properties like wettability, adhesion, and biocompatibility. mdpi.com These films can be fabricated from polymers like PNIPAM and poly(acrylic acid) (PAAc) using techniques such as spin-coating. mdpi.comwiley-vch.de

The incorporation of NAPB into these polymer films allows for in-situ characterization of the film's response to stimuli. For instance, in a thermoresponsive polymer film, changes in temperature would cause the polymer to swell or collapse. The fluorescence of the embedded NAPB probes would report on these changes. A shift in the Ie/Im ratio could indicate changes in the hydration state or the packing density of the polymer chains within the film. This provides a non-invasive method to study the film's structural dynamics and its interaction with the environment at the molecular level.

Polymeric nanoparticles and micelles are widely investigated as carriers for encapsulation and delivery applications. dovepress.comdovepress.com Amphiphilic block copolymers can self-assemble in aqueous solutions to form core-shell micelles, where a hydrophobic core is surrounded by a hydrophilic corona. nih.gov These structures can encapsulate hydrophobic molecules within their core. dovepress.comnih.gov

NAPB and its derivatives serve a dual purpose in these systems. First, as a hydrophobic fluorescent probe, it can be encapsulated within the core of micelles to study their formation and internal environment. nih.gov The fluorescence emission of the probe provides information on the hydrophobicity and viscosity of the micellar core. nih.gov

Second, NAPB can be covalently attached to the polymer chains that form the nanoparticles. In one study, a two-photon fluorescent nanoprobe (GC-NABP) was developed for targeted imaging. rsc.org This probe was synthesized by grafting a hydrophobic, hydrogen peroxide (H2O2)-responsive fluorophore (NABP) onto a hydrophilic glycol chitosan (B1678972) (GC) biopolymer. rsc.org The resulting amphiphilic polymer self-assembled into nanoparticles. These nanoparticles were designed to respond to the acidic tumor microenvironment and elevated H2O2 levels in cancer cells. rsc.org The fluorescence of the nanoprobe was initially low but "turned on" significantly in the presence of H2O2, allowing for targeted imaging. rsc.orgresearchgate.net

| Nanoparticle System | Composition | Target Stimuli | Key Characteristics & Findings | Citation |

| GC-NABP Nanoprobe | Glycol Chitosan (GC) and a H2O2-responsive two-photon fluorophore (NABP) | Acidic pH, Hydrogen Peroxide (H2O2) | Self-assembles into nanoparticles. Exhibits surface charge conversion in acidic tumor environments for enhanced cellular uptake. Fluorescence "turns on" in response to H2O2 with a detection limit of 110 nM. | rsc.org, researchgate.net |

| PEO-b-PNIPAAm-BAC Micelles | Poly(ethylene oxide)-b-poly(N-isopropylacrylamide) with N,N-bis(acryloyl)cystamine (BAC) crosslinker | Temperature, Reducing agents | Forms micelle-like nanoparticles (<150 nm). The hydrophobic core, studied using fluorescent probes, can sequester drugs. The crosslinked core provides stability, and the biodegradable crosslinker allows for degradation in a reducing environment. | nih.gov |

This table presents data on advanced nanoparticles and micelles that utilize fluorescent probes for characterization and sensing, including a derivative of NAPB.

Hydrogels are three-dimensional, crosslinked polymer networks that can absorb large amounts of water. mdpi.commdpi.com Stimuli-responsive hydrogels can undergo reversible volume phase transitions (swelling or shrinking) in response to environmental changes. mdpi.commdpi.com The integration of fluorescent probes like NAPB into the hydrogel matrix is a powerful strategy to investigate these transitions.

When NAPB is copolymerized into a hydrogel network, its fluorescence provides a molecular-level view of the network's structure. In a swollen state, the polymer chains are far apart, and the NAPB labels are isolated, leading to dominant monomer emission. As the hydrogel shrinks (e.g., due to a temperature increase above the LCST for a thermoresponsive hydrogel), the polymer chains come into closer proximity. rsc.org This brings the pyrene labels closer together, facilitating excimer formation and an increase in the Ie/Im ratio. This technique allows for the precise determination of the onset and progression of the volume phase transition and can provide information about the homogeneity of the gel network and the dynamics of the swelling/deswelling process. For example, in hydrogels made from hyaluronic acid and poly(N-acryloyl glycinamide), fluorescent labels could be used to monitor the enzymatic degradation of the gel and the subsequent release of encapsulated therapeutic agents. mdpi.com

Molecular Interactions and Self Assembly Phenomena of N Acryloyl 1 Pyrenebutylamine Systems

Non-Covalent Interactions of the Pyrene (B120774) Moiety

The large, planar aromatic surface of the pyrene group in N-Acryloyl-1-pyrenebutylamine is central to its molecular interactions, primarily through π-π stacking. These interactions, along with hydrogen bonding and potential ionic interactions involving the polymer backbone, dictate the behavior of NAPB-containing systems in solution and at interfaces.

Quantitative and Qualitative Analysis of π-π Stacking Interactions

The propensity of pyrene molecules to form excimers—excited-state dimers—upon close proximity provides a powerful tool for the qualitative and quantitative analysis of π-π stacking interactions. umass.eduresearchgate.net When two pyrene units are in close contact (typically within 10 Å), the fluorescence emission spectrum shows a characteristic broad, red-shifted band corresponding to the excimer, in addition to the structured monomer emission. researchgate.netacs.org The ratio of the excimer fluorescence intensity (Ie) to the monomer fluorescence intensity (Im), denoted as Ie/Im, serves as a direct measure of the extent of pyrene aggregation and, by extension, π-π stacking. ustc.edu.cnacs.org

Qualitatively, an increase in the Ie/Im ratio indicates enhanced π-π stacking, often driven by an increase in polymer concentration or changes in solvent conditions that favor hydrophobic interactions. ustc.edu.cnnih.gov This phenomenon has been used to monitor the self-assembly of pyrene-functionalized polymers into micelles and other aggregates. nih.gov

Quantitatively, while determining a precise association constant (Ka) for π-π stacking in complex polymeric systems can be challenging, fluorescence spectroscopy provides valuable insights. For instance, in studies of pyrene-labeled polymers, changes in the Ie/Im ratio with concentration can be used to estimate the critical aggregation concentration (CAC), the point at which micelle formation begins. researchgate.netnih.gov Below the CAC, excimer formation is primarily intramolecular, while above the CAC, intermolecular excimer formation dominates, leading to a sharp increase in the Ie/Im ratio. researchgate.net The study of pyrene derivatives has shown that short distances and strong π-π interactions are crucial for lowering the excited-state energy. numberanalytics.com In some organized systems like crystals, π-π interaction distances have been measured to be between 3.632 and 3.650 Å. numberanalytics.com

Table 1: Spectroscopic Analysis of Pyrene Interactions

| Parameter | Description | Significance | Typical Values/Observations |

|---|---|---|---|

| Ie/Im Ratio | Ratio of excimer to monomer fluorescence intensity. | Indicates the extent of pyrene aggregation and π-π stacking. | Increases with polymer concentration and in poor solvents. |

| I₁/I₃ Ratio | Ratio of the first to the third vibronic band intensity in the pyrene monomer fluorescence spectrum. | A sensitive probe for the polarity of the microenvironment around the pyrene moiety. | High values (e.g., ~1.8-1.9 in water) indicate a polar environment; low values (e.g., ~1.1-1.3) indicate a nonpolar, hydrophobic environment. acs.orgresearchgate.net |

| Fluorescence Quantum Yield (ΦF) | Efficiency of the fluorescence process. | Can be affected by aggregation and the formation of non-emissive associates. | Reported values for pyrene-containing polymers can vary, for example, from 0.39 to 0.44 in different solvents. mdpi.com Some pyrene-based polyamides show lower quantum yields (0.10% to 0.50%) due to charge transfer interactions. nih.gov |

| Fluorescence Lifetime (τ) | The average time the pyrene molecule stays in the excited state. | Changes in lifetime can indicate different pyrene species (monomer vs. excimer) and their environment. | Pyrene monomers typically have long lifetimes (e.g., up to 440 ns in cyclohexane), which are often quenched upon aggregation. mdpi.com |

Role of Hydrogen Bonding and Ionic Interactions in Solution and at Interfaces

The acrylamide (B121943) portion of NAPB introduces the capacity for hydrogen bonding through its amide group (–CONH–). In copolymers of NAPB with other acrylamide-based monomers, these hydrogen bonds play a significant role in the polymer's conformation and self-assembly. ustc.edu.cnmdpi.comresearchgate.net The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). researchgate.net

In aqueous solutions, hydrogen bonding between the amide groups and water molecules contributes to the polymer's solubility. acs.org However, with changes in conditions such as temperature or the introduction of less polar cosolvents, intramolecular and intermolecular hydrogen bonds between amide groups can become more favorable, promoting aggregation. acs.orgkpi.ua Spectroscopic techniques like FT-IR can be used to study these interactions by observing shifts in the characteristic amide absorption bands. researchgate.netresearchgate.net For instance, in N-alkyl acrylamides, the content of non-bonded amide groups decreases significantly with increasing monomer concentration in toluene, indicating the formation of linear polyassociates through hydrogen bonding. researchgate.net

While NAPB itself is non-ionic, it can be copolymerized with ionizable monomers to create polyelectrolytes. In such systems, electrostatic interactions become a crucial factor in their solution behavior. The aggregation of pyrene-labeled polyelectrolytes has been shown to be highly sensitive to the ionic strength of the solution. umass.eduumass.eduresearchgate.net Increasing ionic strength can screen the electrostatic repulsions between charged groups on the polymer chain, thereby promoting the hydrophobic association of the pyrene moieties and leading to enhanced aggregation and a higher Ie/Im ratio. nih.gov Conversely, in systems where attractive electrostatic interactions drive complexation (e.g., between a polyelectrolyte and an oppositely charged surfactant), ionic strength can compete with these interactions. umass.edu The binding of charged micelles to pyrene-labeled polyelectrolytes can be influenced by both hydrophobic interactions with the pyrene and electrostatic interactions with the polymer backbone. umass.edu

Supramolecular Assembly and Aggregate Formation

The combination of π-π stacking of the pyrene units and hydrogen bonding of the acrylamide backbone drives the self-assembly of NAPB-containing polymers into various supramolecular structures in selective solvents.

Characterization of Self-Assembly Processes and Morphologies

The self-assembly of NAPB-containing polymers can be characterized by a variety of techniques that provide information on the size, shape, and internal structure of the resulting aggregates. A key parameter is the critical aggregation concentration (CAC), which is the concentration at which the polymer chains begin to assemble into larger structures. The CAC can be determined by monitoring changes in the fluorescence properties of the pyrene label as a function of polymer concentration. researchgate.netnih.gov A sharp increase in the Ie/Im ratio or a distinct change in the I₁/I₃ polarity ratio often marks the CAC. researchgate.netresearchgate.net

The morphology of the self-assembled structures is commonly investigated using imaging techniques such as Transmission Electron Microscopy (TEM) and atomic force microscopy (AFM). ias.ac.inresearchgate.netresearchgate.net These methods can reveal the formation of various morphologies, including spherical micelles, worm-like or cylindrical micelles, and vesicles (polymersomes). ias.ac.inrsc.org For instance, TEM has been used to visualize spherical unilamellar vesicles with diameters ranging from 100-200 nm formed by self-assembling polymers. nih.gov

Dynamic Light Scattering (DLS) is another powerful technique used to determine the hydrodynamic radius (Rh) and size distribution of the aggregates in solution. ustc.edu.cnresearchgate.netplos.org

Table 2: Characterization of Self-Assembled Structures

| Technique | Information Obtained | Typical Findings for Pyrene-Functionalized Polymers |

|---|---|---|

| Fluorescence Spectroscopy | Critical Aggregation Concentration (CAC), microenvironment polarity. | CAC values can range from the low μg/mL to mg/L depending on the polymer structure. nih.govresearchgate.net |

| Transmission Electron Microscopy (TEM) | Morphology (spheres, worms, vesicles), size, and lamellar structure. | Observation of spherical micelles (20-30 nm) and larger vesicles (>300 nm). chemrxiv.orgrsc.org |

| Dynamic Light Scattering (DLS) | Hydrodynamic radius (Rh), size distribution (polydispersity index, PDI). | Aggregates with sizes ranging from 20 nm to over 180 nm have been reported. researchgate.netresearchgate.net |

Influence of Solvent Polarity and Composition on Aggregate Structures

The structure of the aggregates formed by NAPB-containing polymers is highly dependent on the solvent environment. The polarity of the solvent plays a crucial role in mediating the non-covalent interactions that drive self-assembly. researchgate.netnih.govnih.gov

In a good solvent for all polymer blocks, the polymer chains will exist as individual, solvated coils. In a selective solvent, which is a good solvent for one part of the polymer (e.g., a hydrophilic block) and a poor solvent for another (e.g., the hydrophobic block containing NAPB), self-assembly occurs to minimize the contact between the poorly solvated blocks and the solvent.

The polarity of the microenvironment experienced by the pyrene probe can be quantified using the I₁/I₃ ratio from its fluorescence spectrum. researchgate.netucl.ac.be A higher I₁/I₃ ratio is indicative of a more polar environment, while a lower ratio suggests a more hydrophobic environment, such as the core of a micelle. acs.orgmdpi.com Studies have established a "Py scale" of solvent polarities based on this ratio. cdnsciencepub.com For example, the I₁/I₃ ratio of pyrene is approximately 1.8-1.9 in the highly polar solvent water, whereas in a nonpolar solvent like hexane, it is much lower. acs.orgacs.org This sensitivity allows researchers to infer the location of the pyrene moieties within a self-assembled structure.

Changes in solvent composition, such as the addition of a non-solvent, can induce or alter the aggregation behavior. mdpi.com For instance, in a study of pyrene-tethered systems, the addition of water to a solution in dimethylformamide (DMF) induced aggregation and the formation of vesicles. ias.ac.in The extent of aggregation and the resulting morphology can be finely tuned by adjusting the solvent/non-solvent ratio. mdpi.com

Formation of Polymeric Micelles and Vesicles through NAPB-Polymer Interactions

Amphiphilic block copolymers containing a hydrophobic block functionalized with NAPB and a hydrophilic block can self-assemble in aqueous solutions to form polymeric micelles. These micelles typically consist of a hydrophobic core, where the pyrene groups are sequestered from the water, and a hydrophilic corona that forms the interface with the aqueous environment. rsc.orgacs.orgresearchgate.net

The pyrene groups within the core can engage in π-π stacking, which contributes to the stability of the micelle. utoronto.ca The formation of these micelles can be detected by the onset of pyrene excimer fluorescence and a decrease in the I₁/I₃ ratio, indicating the transfer of pyrene moieties into a nonpolar environment. ustc.edu.cnutoronto.ca

Vesicles, or polymersomes, are another common morphology formed by the self-assembly of amphiphilic block copolymers. nih.govcapes.gov.br These are hollow spheres with a bilayer membrane structure, enclosing an aqueous compartment. In the context of NAPB-containing polymers, the hydrophobic pyrene-functionalized segments would form the membrane, driven by hydrophobic and π-π stacking interactions. researchgate.netias.ac.in The formation of vesicles from pyrene-functionalized amphiphilic polymers has been demonstrated, with their size and morphology being influenced by factors such as temperature and polymer architecture. researchgate.netchemrxiv.org For example, an amphiphilic comb polymer with pendant pyrene groups was shown to self-assemble into vesicles in aqueous solution. researchgate.net

Intermolecular Interactions with Biological and Chemical Substrates

The pyrene moiety of this compound serves as a sensitive fluorescent probe, allowing for detailed studies of its interactions with various molecules in aqueous and biological environments. These interactions are primarily driven by hydrophobic and electrostatic forces, leading to self-assembly and complex formation with a range of substrates.

Association with Surfactants and Other Amphiphilic Molecules

The interaction of pyrene-containing polymers with surfactants and other amphiphilic molecules is a subject of significant interest due to the formation of complex, self-assembled structures. mdpi.comarxiv.orgnih.govreading.ac.uk These interactions are primarily governed by a balance of hydrophobic attraction between the pyrene groups and the hydrophobic tails of the amphiphiles, as well as electrostatic interactions between charged groups. mdpi.com

Fluorescence spectroscopy is a key technique for studying these associations. The pyrene monomer exhibits a characteristic fluorescence emission, while the formation of pyrene excimers (excited-state dimers) at higher local concentrations results in a distinct, red-shifted emission. The ratio of excimer to monomer fluorescence intensity (Ie/Im) is a sensitive indicator of the proximity of pyrene units and, therefore, the nature of the self-assembled structures.

Research on hydrophobically modified poly(N-isopropylacrylamides) containing pyrene labels has shown that interactions with surfactants can significantly alter the polymer's solution properties. medchemexpress.comchemsrc.com For instance, the addition of surfactants can induce the formation of micelle-like clusters along the polymer chain, even below the surfactant's critical micelle concentration (CMC). researchgate.net These clusters provide a hydrophobic microenvironment for the pyrene labels, leading to changes in the fluorescence emission spectrum. researchgate.net

The type of surfactant, whether anionic, cationic, or non-ionic, plays a crucial role in the interaction. For instance, studies with pyrene-labeled poly(N-isopropylacrylamides) have demonstrated that both alkyl and perfluoroalkyl surfactants interact with the polymer, influencing its conformational state. medchemexpress.com

A summary of representative findings on the interaction of pyrene-labeled systems with surfactants is presented in the table below.

| Pyrene System | Interacting Amphiphile | Key Findings | Reference |

| Pyrene-labeled poly(N-isopropylacrylamides) | Alkyl and perfluoroalkyl surfactants | Interactions lead to conformational changes in the polymer. | medchemexpress.comchemsrc.com |

| Pyrene as a fluorescent probe | Hexaethylene and octaethylene glycol dodecyl ethers (non-ionic surfactants) | Formation of micelle-like clusters on poly(acrylic acid) below the surfactant CMC. | researchgate.net |

| Pyrene-labeled amphiphilic poly-(N-isopropylacrylamides) | Dimyristoylphosphatidylcholine (DMPC) liposomes | Disruption of polymeric micelles and insertion of the polymer's hydrophobic tail into the lipid bilayer. | cdnsciencepub.com |

These studies collectively demonstrate the utility of the pyrene moiety in this compound as a reporter for monitoring the complex interactions and self-assembly processes that occur in mixed polymer-surfactant systems.

Interactions with Proteins, Nucleic Acids, and Lipids

The fluorescent properties of the pyrene group in this compound make it an effective tool for investigating interactions with essential biological macromolecules such as proteins, nucleic acids, and lipids. These interactions are fundamental to understanding various biological processes and for the development of new diagnostic and therapeutic tools.

Proteins:

The binding of pyrene and its derivatives to proteins, particularly serum albumins like bovine serum albumin (BSA) and human serum albumin (HSA), has been extensively studied. nih.govnih.govresearchgate.netacs.org These interactions are predominantly hydrophobic, with the pyrene moiety inserting into hydrophobic pockets within the protein structure. nih.gov This binding event often leads to a significant quenching of the intrinsic fluorescence of the protein (from tryptophan and tyrosine residues) and an enhancement of the pyrene monomer fluorescence. nih.govresearchgate.net The static quenching mechanism is often dominant, indicating the formation of a ground-state complex between the pyrene derivative and the protein. nih.gov

The binding affinity can be quantified by determining the binding constants (Kb). For example, certain pyrene derivatives have shown binding constants with BSA in the order of 105 M-1, indicating a strong interaction. nih.gov The thermodynamic parameters of these interactions reveal that they are spontaneous and driven by hydrophobic forces. nih.gov

Interactive Data Table: Binding Parameters of Pyrene Derivatives with Bovine Serum Albumin (BSA)

| Pyrene Derivative | Binding Constant (Kb) (M-1) | Quenching Mechanism | Primary Driving Force | Reference |

| PS1 | 7.39 x 105 | Static | Hydrophobic | nih.gov |

| PS2 | 7.81 x 105 | Static | Hydrophobic | nih.gov |

| Pyrene-end-capped poly(ethylene oxide) | Not explicitly calculated, but significant interaction observed | Static quenching of protein fluorescence | Hydrophobic | nih.govresearchgate.net |

| Pyrene-labelled PDMAEMA | Not explicitly calculated, but binding leads to aggregate disassembly | Fluorescence quenching | Hydrophobic and electrostatic | rsc.org |

Note: PS1 and PS2 are specific pyrene derivatives studied in the cited research.

Nucleic Acids:

The interaction of pyrene-functionalized molecules with DNA and RNA is of great interest for the development of fluorescent probes for nucleic acid detection and for studying DNA-protein interactions. doi.orgnih.govresearchgate.net The pyrene moiety can interact with nucleic acids through several modes, including intercalation between base pairs, minor groove binding, and electrostatic interactions with the phosphate (B84403) backbone. doi.orgatdbio.com

Upon hybridization of a pyrene-labeled probe with its complementary DNA or RNA sequence, significant changes in the fluorescence emission of pyrene are often observed. doi.orgnih.gov This can manifest as either an increase or a decrease in fluorescence intensity, depending on the specific location and environment of the pyrene label within the nucleic acid duplex. doi.org For instance, intercalation of the pyrene into the duplex can lead to fluorescence quenching by the nucleotide bases. doi.org In other systems, hybridization can lead to an increase in fluorescence by moving the pyrene to a more protected environment. nih.gov These changes in fluorescence provide a basis for developing sensitive and selective DNA hybridization assays. doi.orgresearchgate.net

Lipids:

The study of interactions between pyrene-containing molecules and lipid bilayers provides insights into membrane structure and dynamics. nih.govrsc.orgacs.orgresearchgate.netrsc.org The hydrophobic pyrene group readily partitions into the hydrophobic core of lipid membranes. nih.govrsc.org This incorporation leads to an increase in the fluorescence emission intensity of pyrene compared to its emission in an aqueous environment. nih.gov

The formation of pyrene excimers within the lipid bilayer can be used to probe the lateral diffusion and organization of lipids in the membrane. researchgate.net The ratio of excimer to monomer emission is sensitive to the local concentration of the pyrene probe and thus reflects the fluidity and phase state of the membrane. cdnsciencepub.com For example, in systems containing pyrene-labeled lipids, the formation of regular, superlattice arrangements at specific molar fractions has been observed, indicating a high degree of lateral organization. researchgate.net

The interaction of pyrene derivatives with membrane proteins has also been investigated. These studies show that pyrene derivatives can bind to both the lipid component of the membrane and to sites on the protein itself. nih.gov

Advanced Research Applications in Chemical and Biomedical Sciences Utilizing N Acryloyl 1 Pyrenebutylamine

Fluorescent Sensing Platforms Based on NAPB

The integration of NAPB into polymer systems has paved the way for novel fluorescent sensing platforms. These platforms typically consist of a stimuli-responsive polymer, such as poly(N-isopropylacrylamide) (PNIPAM), copolymerized with a small amount of NAPB. The resulting polymer gains fluorescent properties, allowing its conformational changes in response to external stimuli to be monitored optically. mdpi.comresearchgate.net

Design and Optimization of Chemo- and Biosensors

The design of chemo- and biosensors utilizing NAPB primarily revolves around its incorporation into stimuli-responsive polymers. A common strategy is the free radical copolymerization of a primary monomer, like N-isopropylacrylamide (NIPAAm), with NAPB acting as a fluorescent comonomer. nih.govmdpi.com The NAPB is thus randomly distributed along the polymer backbone.

The optimization of these sensors involves tailoring the polymer's composition to achieve the desired sensitivity and response. Key parameters include:

Fluorescent Label Concentration: The molar ratio of NAPB in the copolymer is critical. It must be high enough to allow for interaction between pyrene (B120774) moieties (excimer formation) but low enough to not significantly alter the inherent properties of the host polymer.

Functional Comonomers: Introducing other monomers can impart additional functionalities. For instance, copolymerizing with acrylic acid can add pH sensitivity to a thermoresponsive PNIPAM-based sensor. mdpi.commdpi.com

The resulting polymer acts as a transducer, converting an external stimulus (like a change in temperature or the binding of an analyte) into a measurable change in the fluorescence of the pyrene label. mdpi.com

Exploration of Fluorescence Quenching and Enhancement for Analyte Detection

The sensing mechanism of NAPB-labeled polymers is rooted in the unique fluorescence behavior of the pyrene group. Pyrene can emit light as an isolated molecule (monomer) or form an excited-state dimer with a nearby ground-state pyrene molecule, known as an excimer. Monomer and excimer species have distinct emission spectra, and the ratio of their intensities (IE/IM) is highly sensitive to the distance between the pyrene units. mdpi.commdpi.com

In a NAPB-labeled polymer chain, changes in the polymer's conformation directly affect the IE/IM ratio:

Fluorescence Enhancement (Excimer): In a collapsed or aggregated state (e.g., PNIPAM above its lower critical solution temperature), the polymer chains are compact, forcing the pyrene labels into close proximity. This enhances the formation of excimers, leading to a strong excimer emission signal. mdpi.commdpi.com

Fluorescence Quenching (Excimer): In an extended coil state, the pyrene labels are far apart, preventing excimer formation and resulting in predominantly monomer emission. mdpi.commdpi.com The interaction with certain analytes can also lead to fluorescence quenching through mechanisms like photo-induced electron transfer (PET) or heavy atom effects. nih.govrsc.org

This principle has been used to detect various analytes. While direct studies on NAPB are limited, research on other pyrene-labeled polymers demonstrates the concept. For example, a pyrene-functionalized polymer was used as a "turn-off" sensor for picric acid, where binding of the analyte quenched the polymer's fluorescence. nih.gov Similarly, pyrene-based probes have been designed to detect metal ions, where interaction with the ion quenches the fluorescence. rsc.orgbohrium.com

Table 1: Examples of Analyte Detection Using Pyrene-Based Fluorescent Probes

| Analyte | Probe Type | Sensing Mechanism | Reference |

|---|---|---|---|

| Picric Acid | Pyrene-functionalized copolymer nanofibers | Fluorescence Quenching (PET) | nih.gov |

| Mercury (Hg²⁺) | Pyrene-amino mercapto thiadiazole | Fluorescence Quenching (Heavy Atom Effect) | rsc.org |

| Copper (Cu²⁺) | Pyrene derivative on mesoporous silica (B1680970) | Fluorescence "Turn-off" Response | bohrium.com |

| Iron (Fe³⁺) | Pyrene-labeled triblock copolymer nanofibers | Photoluminescence Transition | scilit.com |

| pH | Bis-pyrene conjugated polymer system | Fluorescence Enhancement (AIE) | mdpi.com |

Applications in Environmental Monitoring and Chemical Analysis

The ability of pyrene-based fluorescent systems to detect explosives and heavy metals makes them promising candidates for environmental monitoring. mdpi.comrsc.org The high sensitivity of fluorescence-based detection allows for the measurement of trace amounts of pollutants.